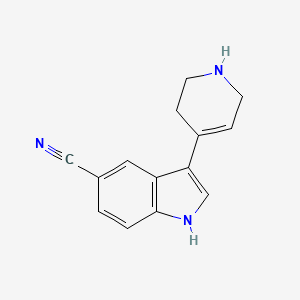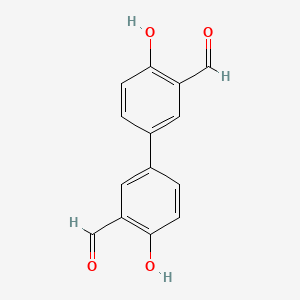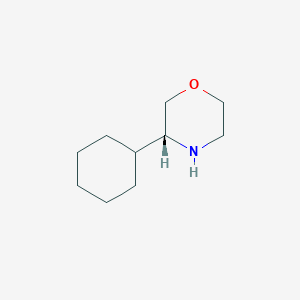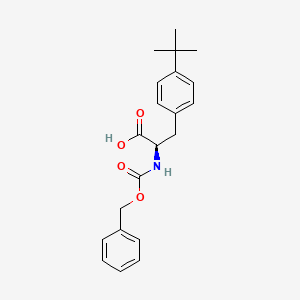
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile
Übersicht
Beschreibung
“3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is a chemical compound with the CAS Number: 65347-55-9 . It has a molecular weight of 198.27 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
The compound “3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is solid in its physical form . It has a molecular weight of 198.27 .
Wissenschaftliche Forschungsanwendungen
1. Cytotoxic Activity in Cancer Research
Research has explored the synthesis of novel compounds related to 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile for potential cytotoxic activities against various human cancer cell lines. For instance, a study detailed the creation of tetrazolopyrimidine-6-carbonitrile compounds showing potent anticancer activities, particularly against human colon and lung cancer (Radwan, Alminderej, & Awad, 2020).
2. Structural and Molecular Docking Studies
The compound's derivatives have been structurally analyzed and utilized in molecular docking studies. This includes examining their potential as inhibitors for certain enzymes, like Nicotinamidephosphoribosyltransferase (NAMPT), which are relevant in cancer research (Venkateshan, Priya, Muthu, Suresh, & Kumar, 2019).
3. Synthesis Techniques and Affinity for Human Receptors
Studies have demonstrated the synthesis of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives, exploring their structure-activity relationships and high affinity for human receptors such as 5-HT(1B/1D) (Egle, Maclean, Demchyshyn, Edwards, Slassi, & Tehim, 2004).
4. Inhibition of SARS CoV-2 RdRp
Research into the antiviral applications of similar compounds includes studies on their role as inhibitors of SARS CoV-2 RdRp, an enzyme critical for the replication of the COVID-19 virus. This includes analysis using density functional theory and molecular docking studies (Venkateshan, Muthu, Suresh, & Kumar, 2020).
5. Supramolecular Aggregation Studies
The study of supramolecular aggregation in derivatives of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile provides insights into molecular interactions and structural configurations, which can be pivotal in drug design and development (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).
Eigenschaften
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-8-10-1-2-14-12(7-10)13(9-17-14)11-3-5-16-6-4-11/h1-3,7,9,16-17H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADZOZAUGGYKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462669 | |
| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127792-81-8 | |
| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluorobenzo[d]thiazole](/img/structure/B3177024.png)











![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B3177110.png)
